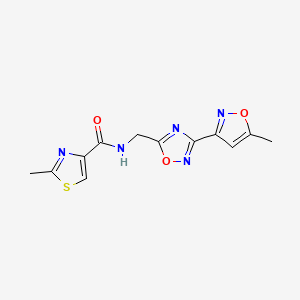

![molecular formula C14H10N2O3S2 B2867420 2-(5-甲酰基咪唑[2,1-b][1,3]噻唑-6-基)硫代苯甲酸甲酯 CAS No. 338976-18-4](/img/structure/B2867420.png)

2-(5-甲酰基咪唑[2,1-b][1,3]噻唑-6-基)硫代苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

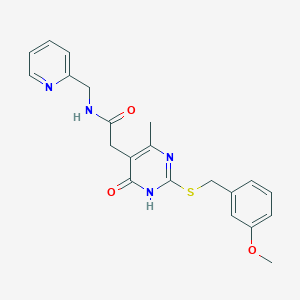

“Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate” is a chemical compound with the molecular formula C14H10N2O3S2 . It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives, such as “Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate”, has been a subject of research for many years . A common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用

抗菌活性

多项研究表明,与 2-(5-甲酰基咪唑[2,1-b][1,3]噻唑-6-基)硫代苯甲酸甲酯在结构上相关的化合物具有显着的抗菌特性。例如,2-[[(2-吡啶基)甲基]硫代]-1H-苯并咪唑的衍生物已被确认为针对胃病原体幽门螺杆菌的有效且选择性的药剂,对各种具有临床意义的幽门螺杆菌菌株(包括对甲硝唑或克拉霉素有耐药性的菌株)显示出较低的最小抑菌浓度 (MIC) 值。这些发现表明可能用于治疗由幽门螺杆菌引起的感染,幽门螺杆菌是胃炎、消化性溃疡病和胃癌的主要因素(Carcanague 等人,2002 年)。此外,其他相关化合物对大肠杆菌和金黄色葡萄球菌等病原体表现出高度的抗菌活性,与磺胺甲恶唑和诺氟沙星等已建立的抗生素相当(Gadad 等人,2000 年)。

抑制胃酸分泌

与目标化学结构密切相关的取代苯并咪唑已被证明通过阻断 (H+ + K+) ATPase 酶来抑制胃酸分泌。这种作用机制表明它们作为抑制胃食管反流病和消化性溃疡病等疾病中酸分泌过程的高度选择性手段的潜力。特定的化合物 H 149/94(一种取代的苯并咪唑)直接抑制从猪和人胃粘膜中分离的 (H+ + K+) ATPase,这可以解释其在体外和体内的功效(Fellenius 等人,1981 年)。

在代谢和药物作用中的作用

与 2-(5-甲酰基咪唑[2,1-b][1,3]噻唑-6-基)硫代苯甲酸甲酯具有相似结构特征的化合物已被研究其在其他药物代谢中的作用。例如,广谱驱虫药阿苯达唑 (ABZ) 会经历代谢,其中细胞色素 P450 和含黄素单加氧酶等酶促成其活性代谢物的形成。了解 ABZ 在人体中的代谢有助于优化其用于治疗蠕虫感染(Rawden 等人,2000 年)。

未来方向

作用机制

Target of Action

Compounds with a similar thiazole structure have been associated with anti-inflammatory activity .

Mode of Action

Related thiazole compounds have been shown to exhibit significant analgesic and anti-inflammatory activities .

Biochemical Pathways

Related thiazole compounds have been tested for their in vitro analgesic and anti-inflammatory activities using acetic acid-induced writhing .

Result of Action

Related thiazole compounds have shown significant analgesic and anti-inflammatory activities .

属性

IUPAC Name |

methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S2/c1-19-13(18)9-4-2-3-5-11(9)21-12-10(8-17)16-6-7-20-14(16)15-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZBVZRLXCGXBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

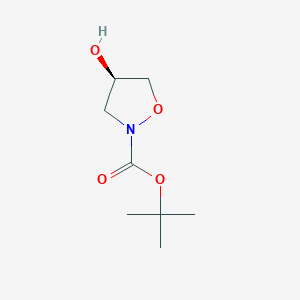

![N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide](/img/structure/B2867338.png)

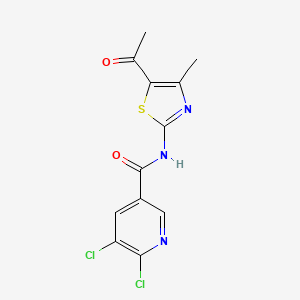

![N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2867339.png)

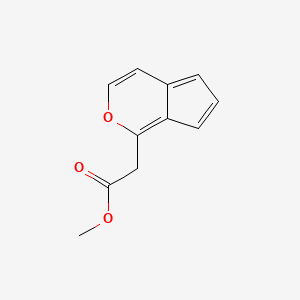

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)

![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B2867348.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2867351.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2867354.png)